molecular formula C11H7Cl2NO B6368040 4-(3,4-Dichlorophenyl)-2-hydroxypyridine, 95% CAS No. 1261981-86-5

4-(3,4-Dichlorophenyl)-2-hydroxypyridine, 95%

Cat. No. B6368040
CAS RN: 1261981-86-5
M. Wt: 240.08 g/mol
InChI Key: IDAZFAPAWSDUCO-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-2-hydroxypyridine, 95% (4-(3,4-DCP) is an organic compound with a molecular formula of C8H7Cl2NO. It is a colorless solid that is soluble in water and ethanol. 4-(3,4-DCP) has a wide range of applications in scientific research, including as a reagent for organic synthesis, a reactant in chemical reactions, and a substrate for enzymes.

Scientific Research Applications

4-(3,4-DCP) has several scientific research applications. It is used as a reagent for organic synthesis, a reactant in chemical reactions, and a substrate for enzymes. It has also been used in the synthesis of several drugs, such as the anti-inflammatory drug naproxen and the anticonvulsant drug phenytoin. In addition, 4-(3,4-DCP) has been used in the synthesis of other compounds, such as polymers, dyes, and catalysts.

Mechanism of Action

The mechanism of action of 4-(3,4-DCP) is not yet fully understood. However, it is thought to act as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). This enzyme is involved in the metabolism of drugs, and its inhibition can lead to increased levels of drugs in the body, which can cause adverse effects. In addition, 4-(3,4-DCP) has been shown to inhibit the enzyme cytochrome P450 2C19 (CYP2C19), which is involved in the metabolism of drugs and hormones.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,4-DCP) are not yet fully understood. However, it has been shown to have an inhibitory effect on the enzymes CYP2C9 and CYP2C19, which can lead to increased levels of drugs in the body and can cause adverse effects. In addition, 4-(3,4-DCP) has been shown to have an inhibitory effect on the enzyme monoamine oxidase (MAO), which is involved in the metabolism of serotonin and other neurotransmitters. This can lead to increased levels of serotonin in the body, which can cause adverse effects.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3,4-DCP) in laboratory experiments include its availability, low cost, and ease of synthesis. It is also relatively safe to handle and is stable in aqueous solutions. The main limitation of 4-(3,4-DCP) is its potential to inhibit the enzymes CYP2C9 and CYP2C19, which can lead to increased levels of drugs in the body and can cause adverse effects.

Future Directions

The potential future directions for 4-(3,4-DCP) include further research into its mechanism of action and its biochemical and physiological effects. In addition, further research is needed to explore its potential applications in the synthesis of drugs and other compounds, such as polymers, dyes, and catalysts. Finally, further research is needed to explore the potential of 4-(3,4-DCP) as a therapeutic agent, as well as its potential toxicological effects.

Synthesis Methods

4-(3,4-DCP) can be synthesized in a two-step process starting from 3,4-dichloroaniline. In the first step, 3,4-dichloroaniline is reacted with sodium hydroxide to form 4-(3,4-dichlorophenyl)-2-hydroxylamine. In the second step, the 4-(3,4-dichlorophenyl)-2-hydroxylamine is oxidized with hydrogen peroxide to form 4-(3,4-dichlorophenyl)-2-hydroxypyridine. This synthesis method has been used for several decades and is still widely used today.

properties

IUPAC Name

4-(3,4-dichlorophenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO/c12-9-2-1-7(5-10(9)13)8-3-4-14-11(15)6-8/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAZFAPAWSDUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)NC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683041
Record name 4-(3,4-Dichlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261981-86-5
Record name 4-(3,4-Dichlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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